3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

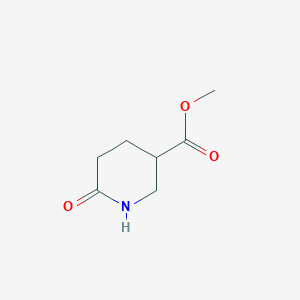

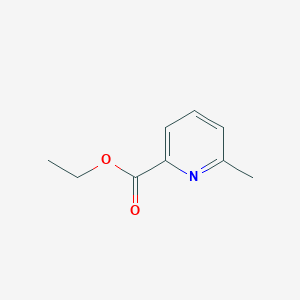

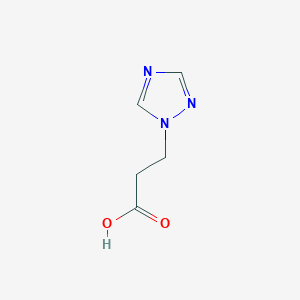

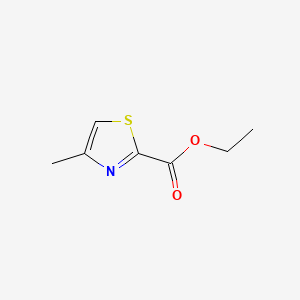

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, otherwise known as NTO, is an organic compound belonging to the oxadiazole family. It is a heterocyclic compound with a five-membered ring containing two nitrogen and two oxygen atoms. NTO has been extensively studied for its potential applications in various scientific research fields due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Characterization

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives have been synthesized through various chemical reactions involving precursors like 3-nitrobenzoic acid. These compounds have been characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to elucidate their structures. The process involves converting 3-nitrobenzoic acid into ester, hydrazide, and subsequently to 1,2,4-oxadiazole derivatives, showcasing the compound's versatility in synthetic organic chemistry (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial Activity

The antimicrobial properties of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives have been extensively studied, with compounds exhibiting significant activity against a broad spectrum of bacterial and fungal strains. This includes both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (D. Joshi & K. Parikh, 2013).

Antifungal and Apoptotic Effects

Specific derivatives of 1,2,4-oxadiazole have shown potent antifungal effects against various Candida species, coupled with apoptotic effects, indicating their potential use in antifungal therapies. The compounds' ability to induce apoptosis in fungal cells while being non-toxic to healthy cells underscores their therapeutic potential (B. Çavușoğlu, L. Yurttaş, & Z. Cantürk, 2018).

Optoelectronic and Sensor Applications

The photophysical properties of thiophene-substituted 1,2,4-oxadiazole derivatives have been studied for their potential applications in optoelectronics and as sensors. These studies reveal the compounds' suitability for use in photonic, sensor, and optoelectronic devices, thanks to their promising photophysical characteristics and their ability to interact selectively with metal ions (L. Naik et al., 2021).

Corrosion Inhibition

Oxadiazole derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency, confirmed through various spectroscopic and electrochemical methods, showcases their potential in industrial applications to protect metals against corrosion (Vikas Kalia et al., 2020).

Propriétés

IUPAC Name |

3-(3-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-4-1-3-8(7-9)11-13-12(18-14-11)10-5-2-6-19-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQURSOAJNRVVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341478 |

Source

|

| Record name | 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

CAS RN |

218144-79-7 |

Source

|

| Record name | 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)